molecular formula C15H22ClNO2 B4970124 4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine

4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine

Cat. No.: B4970124
M. Wt: 283.79 g/mol
InChI Key: ZKIKVXXHZFRTCU-UHFFFAOYSA-N
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Description

4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine is an organic compound with a complex structure that includes a morpholine ring and a chlorinated dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine typically involves multiple steps. One common method starts with the preparation of 2-chloro-4,6-dimethylphenol, which is then reacted with 3-chloropropylamine to form the intermediate 3-(2-chloro-4,6-dimethylphenoxy)propylamine. This intermediate is subsequently reacted with morpholine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(4-chloro-3,5-dimethylphenoxy)propyl]morpholine
  • 4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholin-4-ium

Uniqueness

4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2/c1-12-10-13(2)15(14(16)11-12)19-7-3-4-17-5-8-18-9-6-17/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIKVXXHZFRTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCCCN2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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